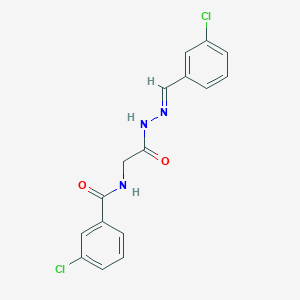![molecular formula C29H30N4O2S2 B11110777 N-[(2-{[3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]cyclohexanecarboxamide](/img/structure/B11110777.png)
N-[(2-{[3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-{[3-AMINO-6-(2-THIENYL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}-1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYL)METHYL]-1-CYCLOHEXANECARBOXAMIDE is a complex organic compound that belongs to the class of thieno[2,3-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including amino, thienyl, and isoquinolinyl moieties, contributes to its unique chemical properties and potential therapeutic uses.
Preparation Methods
The synthesis of N-[(2-{[3-AMINO-6-(2-THIENYL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}-1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYL)METHYL]-1-CYCLOHEXANECARBOXAMIDE involves several steps:
Starting Materials: The synthesis begins with the preparation of 3-amino-6-(2-thienyl)thieno[2,3-b]pyridine, which is a key intermediate.
Reaction with Isoquinoline: This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline under specific conditions to form the desired isoquinolinyl derivative.
Cyclohexanecarboxamide Formation:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
N-[(2-{[3-AMINO-6-(2-THIENYL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}-1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYL)METHYL]-1-CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and isoquinolinyl moieties, leading to the formation of sulfoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heterocyclic compounds, expanding its chemical diversity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Scientific Research Applications
N-[(2-{[3-AMINO-6-(2-THIENYL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}-1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYL)METHYL]-1-CYCLOHEXANECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in treating diseases such as cancer, inflammation, and infections.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-[(2-{[3-AMINO-6-(2-THIENYL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}-1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYL)METHYL]-1-CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Effects: The binding of the compound to its targets can lead to therapeutic effects such as anti-inflammatory, anticancer, or antimicrobial activities.
Comparison with Similar Compounds
N-[(2-{[3-AMINO-6-(2-THIENYL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}-1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYL)METHYL]-1-CYCLOHEXANECARBOXAMIDE can be compared with other thieno[2,3-b]pyridine derivatives:
Similar Compounds: Compounds like 3-amino-6-(2-thienyl)thieno[2,3-b]pyridine and its derivatives share structural similarities.
Uniqueness: The presence of the isoquinolinyl and cyclohexanecarboxamide groups in N-[(2-{[3-AMINO-6-(2-THIENYL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}-1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYL)METHYL]-1-CYCLOHEXANECARBOXAMIDE distinguishes it from other similar compounds, potentially enhancing its biological activity and therapeutic potential.
This detailed article provides a comprehensive overview of N-[(2-{[3-AMINO-6-(2-THIENYL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}-1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYL)METHYL]-1-CYCLOHEXANECARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C29H30N4O2S2 |
|---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
N-[[2-(3-amino-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carbonyl)-3,4-dihydro-1H-isoquinolin-1-yl]methyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C29H30N4O2S2/c30-25-21-12-13-22(24-11-6-16-36-24)32-28(21)37-26(25)29(35)33-15-14-18-7-4-5-10-20(18)23(33)17-31-27(34)19-8-2-1-3-9-19/h4-7,10-13,16,19,23H,1-3,8-9,14-15,17,30H2,(H,31,34) |
InChI Key |
HIQBNKNMMOFFQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2C3=CC=CC=C3CCN2C(=O)C4=C(C5=C(S4)N=C(C=C5)C6=CC=CS6)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cycloheptyl-1-(4-oxo-7-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B11110701.png)
![1H-Indene-1,3(2H)-dione, 2-[[4-(diethylamino)phenyl]methylene]-](/img/structure/B11110702.png)

![2-[4-(2,3-Dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11110706.png)
![(5S,6R)-6-(4-nitro-1H-imidazol-1-yl)-5-(thiophen-2-yl)-3-[(E)-2-(thiophen-2-yl)ethenyl]cyclohex-2-en-1-one](/img/structure/B11110707.png)
![N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide](/img/structure/B11110712.png)

![4-[(E)-({3-[(4-fluorophenyl)carbonyl]phenyl}imino)methyl]phenyl 4-methylbenzoate](/img/structure/B11110743.png)

acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11110754.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B11110769.png)
![N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]hexanamide](/img/structure/B11110776.png)
![4-[(2-ethylhexanoyl)amino]-N,N-diphenylbenzamide](/img/structure/B11110783.png)
